4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Overview
Description
4,6-Dimethylbicyclo(331)nona-3,6-diene-2,8-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a bicyclic diketone, characterized by its unique structure that includes two fused cyclohexane rings with two ketone groups at positions 2 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione typically involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. The process can be summarized as follows:
Mannich Base Formation: A Mannich base is prepared from a secondary amine, formaldehyde, and a ketone.
Aldol Condensation: The Mannich base undergoes aldol condensation with ethyl acetoacetate, forming a complex mixture of products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Condensation Reactions: Reacts with hydrazines and hydroxylamine to form bicyclic condensation products.
Michael Addition: Hydrazine reacts with the compound by Michael-type addition.
Beckmann Rearrangement: The oximes of the compound undergo Beckmann rearrangement to form 2-azabicyclo(4.3.1)decadienediones.
Common Reagents and Conditions
Hydrazine: Used in condensation and Michael addition reactions.
Hydroxylamine: Reacts to form oximes, which can undergo further rearrangement.
Acid Catalysts: Used in aldol condensation and cyclization steps.
Major Products
Bicyclic Condensation Products: Formed from reactions with hydrazines and hydroxylamine.
2-Azabicyclo(4.3.1)decadienediones: Formed from Beckmann rearrangement of oximes.
Scientific Research Applications
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione involves its reactivity with nucleophiles such as hydrazines and hydroxylamine. The compound’s diketone structure allows it to undergo condensation and addition reactions, forming stable bicyclic products. The molecular targets and pathways involved in these reactions are primarily dictated by the compound’s electrophilic carbonyl groups and the nucleophilic nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylbicyclo(3.3.1)nona-3,7-diene-2,6-dione: Similar structure but with different positions of the double bonds and ketone groups.
2,36,7-Dibenzobicyclo(3.3.1)nona-2,6-diene-4,8-dione: Contains benzene rings fused to the bicyclic structure.
Uniqueness
4,6-Dimethylbicyclo(33
Properties
IUPAC Name |
4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBNPGFILVZFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2CC1C(=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185500 | |
Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31616-72-5 | |
Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?
A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.
Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?
A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.
Q3: How was the structure of the substituted barbaralane product confirmed?
A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.